molecular formula C14H18N2O2 B2821781 N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320884-84-0

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide

Cat. No.: B2821781
CAS No.: 2320884-84-0
M. Wt: 246.31
InChI Key: SCQQEBDRMLUMQR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide (CAS 2320884-84-0) is a high-value chemical intermediate primarily investigated for the development of novel SARS-CoV-2 3CL protease (3CLpro) inhibitors . This compound features a constrained [2.2.1] azabicyclic ring system, a scaffold incorporated into peptidomimetic drug candidates to improve metabolic stability and pharmacokinetic properties compared to simpler pyrrolidine-based structures . In targeted therapeutic research, this scaffold is designed to fit within the protease active site, with the azabicyclic ring occupying the S3 binding pocket of the SARS-CoV-2 3CLpro, a key viral enzyme essential for replication . The incorporation of the [2.2.1] azabicyclic system aims to provide an optimal balance of rigidity and flexibility, which is a critical strategy for achieving high inhibitor potency and selectivity . Researchers utilize this compound as a critical building block in the synthesis of potential oral antiviral agents, with the goal of overcoming limitations of existing treatments, such as the complex drug-drug interactions associated with current 3CLpro inhibitors like nirmatrelvir . The compound is offered with a guaranteed purity of 90% or higher and is supplied for research applications exclusively. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-13-5-3-2-4-12(13)15-14(17)16-10-6-7-11(16)9-8-10/h2-5,10-11H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQQEBDRMLUMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methoxyphenyl group and the carboxamide functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Cocaine Binding Site Ligands
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, including N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide, have been evaluated for their binding affinities at the dopamine transporter, which is significant in the context of cocaine addiction and treatment. In vitro studies demonstrated that these compounds exhibit binding affinities that are significantly lower than cocaine but still relevant for therapeutic exploration .

1.2. Peptidomimetics
The compound has been involved in the development of peptidomimetics through innovative synthetic pathways, such as intramolecular Ugi reactions. These reactions allow for the creation of polyfunctionalized azabicyclic structures that can mimic natural peptides, potentially leading to new drug candidates with enhanced biological activity . The unique structural features of 7-azabicyclo[2.2.1]heptane derivatives contribute to their utility in drug design.

Cosmetic Formulations

Recent studies have explored the incorporation of azabicyclo compounds into cosmetic formulations, focusing on their stability and efficacy as active ingredients. The structural properties of this compound may enhance the sensory and moisturizing properties of topical applications, making it a candidate for further research in cosmetic chemistry .

Synthesis and Structural Analysis

The synthesis of this compound involves complex chemical reactions that can yield various stereoisomers with differing biological activities. Understanding the molecular topology and stereochemistry is crucial for optimizing its pharmacological properties .

Table 1: Comparison of Binding Affinities

CompoundKi (µM) RangeRelative Potency
Cocaine0.005 - 0.020Standard Reference
This compound5 - 96100 - 3000-fold less potent than cocaine

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected 7-Azabicyclo[2.2.1]heptane Derivatives

Compound Name Substituent(s) Amide Nitrogen Geometry Rotational Barrier (kcal/mol) Key References
N-(2-Methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide 2-Methoxyphenyl carboxamide Pyramidal ~12–14 (estimated)
N-Benzoyl-7-azabicyclo[2.2.1]heptane Benzoyl Pyramidal 13.5 (experimental)
N-(Thiophen-2-yl)-7-azabicyclo[2.2.1]heptane Thiophen-2-yl Pyramidal N/A
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Ethyl ester Planar (due to ester) N/A

Key Observations:

  • This aligns with the Hammett σ⁺ correlation observed in rotational barrier studies of para-substituted N-benzoyl derivatives .
  • Steric Effects : Bulky substituents (e.g., bicyclic cores) further restrict amide bond rotation. For example, N-benzoyl derivatives exhibit a rotational barrier reduction of ~1.2 kcal/mol compared to pyrrolidine amides due to pyramidalization .

Physicochemical and Functional Properties

  • Solubility: Derivatives with polar groups (e.g., carboxylic acids , ethanol ) exhibit higher aqueous solubility compared to aromatic carboxamides.
  • Conformational Constraints : The bicyclic core enforces rigidity, making these compounds valuable in drug design for preorganizing pharmacophores. For example, constrained proline analogues derived from 7-azabicycloheptane show enhanced binding affinity in peptide mimetics .
  • Stability : N-Nitroso derivatives (e.g., N-nitroso-7-azabicycloheptane) exhibit reduced rotational barriers (~6.5 kcal/mol lower than unstrained analogs), impacting their stability under physiological conditions .

Biological Activity

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide is a compound derived from the bicyclic structure of 7-azabicyclo[2.2.1]heptane, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for dopamine transporters and its implications in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H17N1O2\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{2}

This compound features a bicyclic framework with a nitrogen atom integrated into the ring system, which influences its pharmacological interactions.

Dopamine Transporter Binding

Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane exhibit binding affinity at the dopamine transporter (DAT). A study synthesized various stereoisomers of related compounds and evaluated their binding affinities, revealing that some derivatives were significantly less potent than cocaine but still exhibited notable interactions with DAT . The binding affinities (Ki values) ranged from 5 to 96 µM, indicating varying degrees of potency in comparison to established ligands .

Table 1: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives

CompoundKi (µM)
This compound5 - 96
Cocaine~0.03
WIN 35,065-2~0.01

Neuropharmacological Implications

The biological activity of this compound extends into neuropharmacology, where it may influence dopaminergic signaling pathways. The rigid structure of the bicyclic framework provides unique conformational properties that may enhance selectivity for specific receptor subtypes . Molecular modeling studies suggest that the spatial arrangement of functional groups in this compound contributes to its interaction profile with neurotransmitter transporters.

Case Study 1: Synthesis and Evaluation

A systematic study synthesized multiple derivatives of 7-azabicyclo[2.2.1]heptane, including this compound, and evaluated their efficacy as DAT ligands . The study highlighted that modifications to the aromatic substituents significantly affected binding affinity and selectivity.

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis demonstrated that the introduction of different substituents on the phenyl ring altered both potency and selectivity at DAT . For instance, methoxy substitutions enhanced lipophilicity and improved binding characteristics compared to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing derivatives of 7-azabicyclo[2.2.1]heptane carboxamides?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are effective for introducing heteroaryl substituents. For example, Pd-bisimidazol-2-ylidene complexes enable coupling of heteroaryl halides with 7-azabicyclo[2.2.1]heptane, yielding derivatives in moderate to good yields. Optimizing catalyst loading (5–10 mol%), solvent (toluene or DMF), and temperature (80–100°C) is critical to minimize side reactions .

Q. How can the nitrogen-pyramidalization of 7-azabicyclo[2.2.1]heptane amides be experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming nitrogen-pyramidalization in the solid state. In solution, variable-temperature 1H^1H NMR can measure rotational barriers about the amide bond. Reduced barriers (e.g., 10–12 kcal/mol for bicyclic amides vs. 16–18 kcal/mol for pyrrolidine amides) correlate with nonplanar structures due to CNC angle strain and allylic strain .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of bicyclic carboxamides?

  • Methodological Answer :

  • NMR : 1H^1H-1H^1H NOESY or ROESY to confirm exo/endo configurations.
  • IR : Amide carbonyl stretching frequencies (~1650–1680 cm1^{-1}) indicate electronic effects on conjugation.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas.
    • Example: The synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane used 13C^13C NMR to confirm pyramidalization at nitrogen .

Advanced Research Questions

Q. How do electronic substituents influence the planarity and reactivity of 7-azabicyclo[2.2.1]heptane thioamides?

  • Methodological Answer : Electron-withdrawing groups (e.g., p-NO2_2) restore thioamide planarity by reducing allylic strain. X-ray crystallography shows p-nitro-substituted thioamides exhibit near-planar geometries (α=175.2\alpha = 175.2^\circ, τ=0.1\tau = 0.1^\circ), while electron-donating groups increase nonplanarity. Variable-temperature NMR and DFT calculations (B3LYP/6-31G*) validate substituent-dependent rotational barriers .

Q. What computational approaches best model the electronic delocalization in bicyclic amides?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets accurately predicts nitrogen-pyramidalization and electron delocalization. Bond model theory quantifies n(N)→π*(C=O) interactions, which inversely correlate with rotational barriers. For example, reduced delocalization in 7-azabicyclo[2.2.1]heptane amides explains their lower barriers compared to planar analogs .

Q. How can researchers resolve contradictions in thermal decomposition pathways of 7-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) : Identifies intermediates (e.g., 7-azabicyclo[2.2.1]heptane N-imide) and products (hexa-1,5-diene, bicyclo[2.2.0]hexane).
  • Isotopic Labeling : 13C^{13}C-labeled precursors track carbon rearrangement pathways.
    • Example: Thermal fragmentation of N-amino derivatives yields hydrocarbons without forming 2,3-diazabicyclo[2.2.2]oct-2-ene isomers, contradicting earlier hypotheses .

Q. What strategies enhance the binding affinity of 7-azabicyclo[2.2.1]heptane derivatives at nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce pyridylmethyl or arylalkyl substituents (e.g., N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, Ki_i = 98 nM).
  • Conformational Constraint : Radical cyclization generates fused bicyclic analogs (e.g., epibatidine derivatives) with improved receptor selectivity .

Methodological Notes

  • Synthetic Optimization : Use NaH-mediated intramolecular cyclization for radical precursors (e.g., dibromocyclohexyl acrylamides) to generate conformationally constrained analogs .
  • Biological Assays : Employ [3H][^3H]-cytisine displacement assays for nAChR binding studies, with hotplate/tail-flick tests for in vivo analgesic evaluation .

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